molecular formula C35H54O10 B12394965 (3R,6S,8R,12R,15R,16R,18S)-15-[(2R,5R)-5,6-dihydroxy-6-methyl-4-oxoheptan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one

(3R,6S,8R,12R,15R,16R,18S)-15-[(2R,5R)-5,6-dihydroxy-6-methyl-4-oxoheptan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one

Cat. No.: B12394965
M. Wt: 634.8 g/mol
InChI Key: SUNYLGIAMKNXMN-RLUXQOPYSA-N
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Description

The compound “(3R,6S,8R,12R,15R,16R,18S)-15-[(2R,5R)-5,6-dihydroxy-6-methyl-4-oxoheptan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypentacyclo[97001,303,8012,16]octadec-10-en-14-one” is a complex organic molecule characterized by multiple chiral centers and a pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including:

    Formation of the core structure: This may involve cyclization reactions to form the pentacyclic framework.

    Introduction of functional groups: Various functional groups such as hydroxyl, methyl, and oxo groups are introduced through selective reactions.

    Chiral resolution: The stereochemistry is controlled using chiral catalysts or starting materials.

Industrial Production Methods

Industrial production of such compounds often requires optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form ketones or aldehydes.

    Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.

    Substitution: Functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halides, acids, and bases.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: The compound can serve as a building block for synthesizing other complex organic molecules.

    Study of stereochemistry: Its multiple chiral centers make it an interesting subject for studying stereochemical effects.

Biology

    Biological activity: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine

    Pharmaceutical applications: Potential use in developing new medications due to its unique structure and properties.

Industry

    Material science: The compound’s structure may lend itself to applications in material science, such as the development of new polymers or nanomaterials.

Mechanism of Action

The mechanism of action of such a compound would depend on its specific interactions with biological targets. Typically, it may interact with enzymes, receptors, or other proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (3R,6S,8R,12R,15R,16R,18S)-15-[(2R,5R)-5,6-dihydroxy-6-methyl-4-oxoheptan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one: Similar compounds may include other pentacyclic molecules with different functional groups or stereochemistry.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and chiral centers, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C35H54O10

Molecular Weight

634.8 g/mol

IUPAC Name

(3R,6S,8R,12R,15R,16R,18S)-15-[(2R,5R)-5,6-dihydroxy-6-methyl-4-oxoheptan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one

InChI

InChI=1S/C35H54O10/c1-17(12-18(36)28(42)31(4,5)43)25-19(37)13-32(6)22-9-8-21-30(2,3)24(45-29-27(41)26(40)20(38)15-44-29)10-11-34(21)16-35(22,34)23(39)14-33(25,32)7/h9,17,20-21,23-29,38-43H,8,10-16H2,1-7H3/t17-,20-,21+,23+,24+,25+,26+,27-,28+,29+,32+,33-,34-,35?/m1/s1

InChI Key

SUNYLGIAMKNXMN-RLUXQOPYSA-N

Isomeric SMILES

C[C@H](CC(=O)[C@@H](C(C)(C)O)O)[C@H]1C(=O)C[C@@]2([C@@]1(C[C@@H](C34C2=CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)C)C

Canonical SMILES

CC(CC(=O)C(C(C)(C)O)O)C1C(=O)CC2(C1(CC(C34C2=CCC5C3(C4)CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)O)C)C

Origin of Product

United States

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